molecular formula C10H11FO3 B1627254 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane CAS No. 850348-82-2

2-((2-Fluorophenoxy)methyl)-1,3-dioxolane

Cat. No. B1627254
M. Wt: 198.19 g/mol
InChI Key: HYBOFWGWWKIJQW-UHFFFAOYSA-N
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Description

2-((2-Fluorophenoxy)methyl)-1,3-dioxolane , also known by its chemical formula C11H14FNO2 , is a synthetic organic compound. It belongs to the class of dioxolanes, which are cyclic acetals containing two oxygen atoms in a five-membered ring. The compound’s structure combines a dioxolane ring with a fluorophenoxy methyl group.



Molecular Structure Analysis

The molecular structure of 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane consists of a dioxolane ring (a five-membered cyclic ether) fused with a fluorophenoxy methyl group. The fluorine atom enhances the compound’s lipophilicity and influences its biological properties.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution. Researchers might explore its reactivity with nucleophiles, acids, or bases. Investigating its stability under different conditions is crucial for understanding its behavior.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • State : Solid

    • Solubility : Soluble in organic solvents (e.g., acetonitrile, chloroform)

    • Melting Point : Varies based on the compound’s specific isomer



  • Chemical Properties :

    • Functional Groups : Dioxolane ring, fluorophenoxy methyl group

    • Reactivity : May undergo nucleophilic substitution, acid-catalyzed reactions, or enzymatic transformations




Safety And Hazards


  • Toxicity : Assessments of toxicity and potential health risks are essential. Researchers should conduct animal studies and evaluate acute and chronic effects.

  • Handling Precautions : Proper protective equipment (gloves, goggles) should be used when handling the compound.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions

Future research on 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane should focus on:



  • Biological Activity : Investigate its pharmacological properties, potential therapeutic applications, and target interactions.

  • Structure-Activity Relationships : Explore modifications to enhance efficacy or reduce toxicity.

  • Formulation : Develop suitable formulations (e.g., prodrugs, nanoparticles) for drug delivery.


properties

IUPAC Name

2-[(2-fluorophenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBOFWGWWKIJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590068
Record name 2-[(2-Fluorophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Fluorophenoxy)methyl)-1,3-dioxolane

CAS RN

850348-82-2
Record name 2-[(2-Fluorophenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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